Cyclohexylhydrazine dihydrochloride
CAS No.: 24214-73-1; 30929-57-8; 936338-86-2
Cat. No.: VC4787768
Molecular Formula: C6H16Cl2N2
Molecular Weight: 187.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24214-73-1; 30929-57-8; 936338-86-2 |
|---|---|
| Molecular Formula | C6H16Cl2N2 |
| Molecular Weight | 187.11 |
| IUPAC Name | cyclohexylhydrazine;dihydrochloride |
| Standard InChI | InChI=1S/C6H14N2.2ClH/c7-8-6-4-2-1-3-5-6;;/h6,8H,1-5,7H2;2*1H |
| Standard InChI Key | OASMNUIVJWKRRP-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Cyclohexylhydrazine dihydrochloride is a cyclohexyl-substituted hydrazine salt. Its structure consists of a cyclohexyl ring attached to a hydrazine group (–NH–NH₂), with two chloride counterions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Numbers | 24214-73-1; 30929-57-8; 936338-86-2 | |
| Molecular Formula | C₆H₁₆Cl₂N₂ | |
| Molecular Weight | 187.11 g/mol | |
| IUPAC Name | Cyclohexylhydrazine dihydrochloride | |
| SMILES | C1CCC(CC1)NN.Cl.Cl |
The compound’s dihydrochloride form distinguishes it from monohydrochloride variants, which have distinct CAS numbers (e.g., 24214-73-1 for monohydrochloride vs. 936338-86-2 for dihydrochloride) .
Synthesis and Reaction Pathways
Cyclohexylhydrazine dihydrochloride is synthesized via a multi-step process:
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Formation of Cyclohexylhydrazine: Cyclohexylamine reacts with chloramine (NH₂Cl) in a controlled environment. This step yields cyclohexylhydrazine, which is then protonated with hydrochloric acid to form the dihydrochloride salt .
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Purification: The crude product undergoes distillation and recrystallization to isolate the pure compound. For example, distillation in nitrogen removes unreacted cyclohexylamine, leaving a viscous residue that solidifies upon cooling .
Key Reaction Equation:
Physical and Chemical Properties
Thermodynamic Characteristics
| Property | Value | Source |
|---|---|---|
| Boiling Point | 210.9°C (at 760 mmHg) | |
| Flash Point | 91.7°C | |
| Solubility | High in polar solvents (e.g., water) | |
| Storage Conditions | Under inert gas (N₂/Ar) at 2–8°C |
The compound’s thermal stability is critical for handling, as prolonged exposure to heat may degrade the salt .
Structural Confirmation
Single-crystal X-ray diffraction and NMR spectroscopy confirm the molecular structure. For instance, ¹H NMR data reveal distinct signals for cyclohexyl protons and hydrazine hydrogens, corroborating the dihydrochloride form .
First Aid Recommendations:
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Ingestion: Induce vomiting only if conscious; seek immediate medical attention .
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Storage: Keep away from incompatible substances (e.g., strong oxidizers) and heat sources .
Applications in Organic Synthesis and Research
Role in Hydrazone Formation
Cyclohexylhydrazine dihydrochloride serves as a precursor for hydrazones, which are bioactive molecules with antimicrobial and anticancer properties. For example, reacting the compound with aldehydes or ketones yields hydrazone derivatives .
Future Research Directions
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Bioactivity Studies: Investigating the compound’s role in synthesizing antimicrobial agents or enzyme inhibitors.
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Stability Optimization: Exploring conditions to improve shelf life under ambient storage .
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Green Chemistry: Developing solvent-free or low-waste synthesis pathways .
Comparative Analysis with Related Compounds
| Compound | CAS | Molecular Formula | Key Applications |
|---|---|---|---|
| Cyclohexylhydrazine (free base) | 24214-73-1 | C₆H₁₄N₂ | Organic synthesis intermediates |
| Cyclohexylhydrazine monohydrochloride | 24214-73-1 | C₆H₁₅ClN₂ | Acid-catalyzed reactions |
| Cyclohexylhydrazine dimethanesulfonate | — | C₈H₂₀N₂O₄S₂ | Specialty chemical synthesis |
The dihydrochloride form is favored for its enhanced stability and reactivity in proton-rich environments .
Regulatory and Environmental Considerations
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